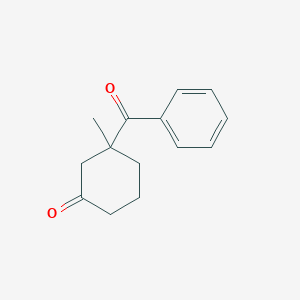![molecular formula C19H13N3O4 B14323440 4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate CAS No. 100485-81-2](/img/structure/B14323440.png)
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate is an organic compound that features both nitrophenyl and phenyldiazenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate typically involves the esterification of 4-nitrophenol with 4-[(E)-phenyldiazenyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminophenyl 4-[(E)-phenyldiazenyl]benzoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-Nitrophenol and 4-[(E)-phenyldiazenyl]benzoic acid.
Applications De Recherche Scientifique
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the ester bond. The phenyldiazenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl benzoate: Lacks the phenyldiazenyl group, making it less versatile in terms of interactions.
4-Aminophenyl 4-[(E)-phenyldiazenyl]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications
Uniqueness
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate is unique due to the presence of both nitrophenyl and phenyldiazenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
100485-81-2 |
|---|---|
Formule moléculaire |
C19H13N3O4 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(26-18-12-10-17(11-13-18)22(24)25)14-6-8-16(9-7-14)21-20-15-4-2-1-3-5-15/h1-13H |
Clé InChI |
XVHQBTRYVKRZOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


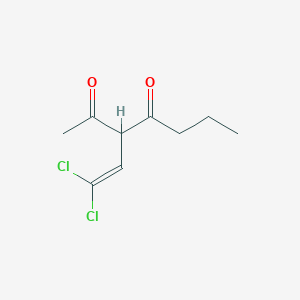
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
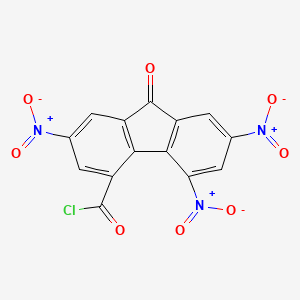
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
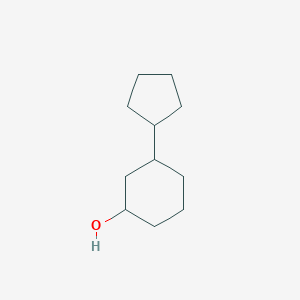
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
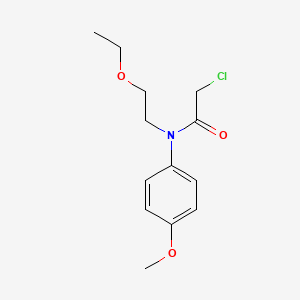
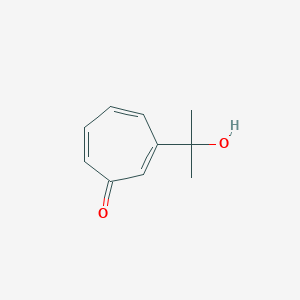
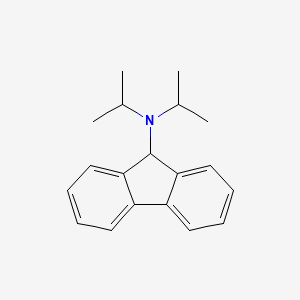
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
